2-(2-oxooxolan-3-yl)acetaldehyde
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxooxolan-3-yl)acetaldehyde typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 4-hydroxybutanal, which yields the desired furan ring structure . The reaction conditions often include the use of strong acids such as sulfuric acid or hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxooxolan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Substitution: The furan ring can undergo substitution reactions with electrophiles, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Formation of 2-(2-oxooxolan-3-yl)acetic acid.
Reduction: Formation of 2-(2-oxooxolan-3-yl)ethanol.
Substitution: Formation of various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
2-(2-oxooxolan-3-yl)acetaldehyde has significant potential in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
Mechanism of Action
The mechanism of action of 2-(2-oxooxolan-3-yl)acetaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. Additionally, the furan ring structure may interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Furfural: Another furan derivative with an aldehyde group, commonly used in the production of resins and as a solvent.
2-furanmethanol: A furan derivative with a hydroxyl group, used in the synthesis of pharmaceuticals and as a flavoring agent.
Uniqueness
Properties
CAS No. |
195062-71-6 |
---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.1 |
Purity |
90 |
Origin of Product |
United States |
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